![molecular formula C5H8ClNO2 B1433761 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1628263-61-5](/img/structure/B1433761.png)
2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
Overview
Description
“2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C5H8ClNO2 . Its IUPAC name is 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydroxyazetidine hydrochloride with potassium carbonate in water to form a reaction mixture. This mixture is stirred at room temperature until complete dissolution, and then diluted with dichloromethane and cooled to 0°C prior to the dropwise introduction of chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1C(CN1C(=O)CCl)O .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of hydroxyazetidine hydrochloride with potassium carbonate, followed by the addition of chloroacetyl chloride .Physical And Chemical Properties Analysis
This compound has a molecular weight of 149.58 . It is a solid at room temperature . The compound has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Po/w (iLOGP) of 1.06 .Scientific Research Applications
Synthesis Techniques and Derivatives
Regiospecific Synthesis : 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one has applications in the regiospecific synthesis of certain ethane derivatives. Martins et al. (2005) explored the cyclocondensation of hexahalo-dimethoxydeca-dienones with hydroxylamine and hydrazines, highlighting the versatility in synthesizing diverse ethane compounds (Martins et al., 2005).
Synthesis of Oxime Derivatives : Abdel-Wahab et al. (2023) demonstrated the efficient synthesis of oxime derivatives from related compounds, illustrating the chemical's role in producing various heterocycles with potential applications in pharmaceuticals and agrochemicals (Abdel-Wahab et al., 2023).
Enantiospecific Synthesis : The compound is used in the enantiospecific synthesis of 4-alkoxyazetidin-2-ones, as shown by Bachi and Gross (1983). This process involves thermolysis of N-unsubstituted azetidin-2-ones, yielding compounds with controlled stereochemistry, which is crucial in drug design (Bachi & Gross, 1983).
Chemical Transformations and Applications
Ring Expansion to Oxazolidinones : Couty et al. (2011) explored the ring expansion of 2-(1-hydroxyalkyl)azetidines to 4-(2-chloroethyl)oxazolidinones, indicating the compound's utility in creating oxazolidinones, which have applications in pharmaceutical chemistry (Couty et al., 2011).
Potential Elastase Inhibitors : Beauve et al. (1999) synthesized 1-alkoxycarbonyl-3-bromoazetidin-2-ones, investigating their role as potential elastase inhibitors. Such compounds could have significant implications in treating inflammatory diseases (Beauve et al., 1999).
Synthesis of Fungicidal and Antibacterial Compounds : Walsh et al. (1996) synthesized a series of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, demonstrating their antibacterial and antifungal activities. Such compounds are crucial in developing new pharmaceutical agents (Walsh et al., 1996).
Synthesis of Nitrogen and Sulfur Containing Heterocyclic Compounds : Mistry and Desai (2006) prepared nitrogen and sulfur-containing heterocyclic compounds, highlighting the versatility of 2-chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one in synthesizing pharmacologically active compounds (Mistry & Desai, 2006).
Industrial and Corrosion Applications
- Corrosion Inhibition in Steel : Yadav et al. (2015) investigated the use of azetidinone derivatives as corrosion inhibitors for steel in hydrochloric acid solution, suggesting the compound's potential in industrial applications, particularly in protecting infrastructure (Yadav et al., 2015).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
properties
IUPAC Name |
2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-1-5(9)7-2-4(8)3-7/h4,8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRDRWLTSZRXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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